molecular formula C20H16N2O6S2 B4027312 METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4027312
M. Wt: 444.5 g/mol
InChI Key: ZEXMFYVUUDACEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound with a complex structure that includes thiophene and benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative through a reaction between thiophene and methoxycarbonyl chloride under anhydrous conditions.

    Amidation Reaction: The thiophene derivative is then reacted with an amine derivative to form the amide bond.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the amide with a benzoic acid derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and functional groups.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and benzoic acid moieties play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-SULFONYL AMINO-2-THIOPHENECARBOXYLATE: Similar in structure but contains a sulfonyl group instead of the methoxycarbonyl group.

    METHYL 3-AMINOSULFONYLTHIOPHENE-2-CARBOXYLATE: Contains an aminosulfonyl group, differing in functional groups attached to the thiophene ring.

Uniqueness

METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its combination of thiophene and benzoic acid derivatives, providing a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 3-[[3-[(2-methoxycarbonylthiophen-3-yl)carbamoyl]benzoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S2/c1-27-19(25)15-13(6-8-29-15)21-17(23)11-4-3-5-12(10-11)18(24)22-14-7-9-30-16(14)20(26)28-2/h3-10H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXMFYVUUDACEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.